2,6-Diethylpyridine
Overview
Description
2,6-Diethylpyridine is a chemical compound that is a derivative of pyridine, where two ethyl groups are substituted at the 2nd and 6th positions of the pyridine ring. This structure serves as a key intermediate in the synthesis of various medicinally relevant compounds and has been utilized in different chemical reactions to produce a range of derivatives with potential applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives of 2,6-diethylpyridine has been explored in several studies. For instance, a sequential, one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines was achieved using diethylamine Dess–Martin periodinane as a catalyst-oxidant combination. This method allowed for the synthesis of medicinally privileged compounds under ambient conditions with excellent yields, bypassing conventional isolation and purification steps . Another study reported the synthesis of ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates from diethyl 2,6-diethylpyridine-3,5-dicarboxylates through a one-step reaction involving aminomethinylation with 1,3,5-triazine .
Molecular Structure Analysis
The molecular structure of 2,6-diethylpyridine derivatives is characterized by the presence of the pyridine ring, which is modified by various substituents that influence the chemical and physical properties of the resulting compounds. The structure of these derivatives has been confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
2,6-Diethylpyridine and its derivatives participate in a variety of chemical reactions. For example, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-dichloropyridine involved substitution, nitration, ammoniation, and oxidation steps, with an overall yield of 60.6% . Additionally, the synthesis of 2-styryl-3,5-diethoxycarbonyl-6-methylpyridine derivatives was achieved through the condensation of benzaldehyde derivatives with an intermediate synthesized from ethyl acetoacetate, formaldehyde, and ammonium acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-diethylpyridine derivatives are influenced by their molecular structure. The fluorescence spectral characteristics of these compounds have been studied, revealing that the maximum absorption wavelengths in different solvents range from 302 to 382 nm, while emission wavelengths range from 397 to 537 nm. The molar extinction coefficients of these derivatives are within the range of 1.045 × 10^4 to 4.236 × 10^4 L/(mol·cm), indicating their potential utility in fluorescence-based applications . The polymers derived from the polymerization of 1,3-dienes using diethylbis(2,2′-bipyridine)Fe/MAO as a catalyst were found to be amorphous or crystalline depending on the temperature, which is significant for material science applications .
Scientific Research Applications
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Chemical Physics
- Application : 2,6-Diethylpyridine is used in the study of complexation reactions in pyridine and 2,6-dimethylpyridine-water systems .
- Method : The study involves calculating pyridine-water and 2,6-dimethylpyridine-water systems at different complexation stages using high-level Kohn-Sham theory . The hydrophobic-hydrophilic properties are accounted for by the polarizable continuum solvation model .
- Results : The study found that 1:1 complexes are abundant in the organically rich solvents but higher level oligomers (i.e., 2:1 dimers with two pyridines and one water molecule) are the only feasible stable products in the more polar media . At the critical temperature, the dissolution of the external hydrogen bonds between the 2:1 dimer and the surrounding water molecules induces the demixing process .
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Physical Chemistry
properties
IUPAC Name |
2,6-diethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTDCOSHHMXZNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239449 | |
Record name | 2,6-Diethyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethylpyridine | |
CAS RN |
935-28-4 | |
Record name | 2,6-Diethyl-pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diethyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.